molecular formula C16H14N2 B12337353 6-Methyl-2-(4-methylphenyl)quinazoline

6-Methyl-2-(4-methylphenyl)quinazoline

Cat. No.: B12337353
M. Wt: 234.29 g/mol
InChI Key: XARUJSCFCNWPIK-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. This compound, with its unique structure, has garnered interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methylphenyl)quinazoline typically involves the reaction of 2-aminobenzylamine with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. The reaction conditions often include the use of a condensing agent and a solvent such as ethanol or methanol .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The reaction conditions are typically mild, and the process is designed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylphenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-(4-methylphenyl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(4-methylphenyl)quinazoline is unique due to the presence of both a methyl group at the 6-position and a 4-methylphenyl group at the 2-position. These substituents can significantly alter the compound’s biological activity and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

6-methyl-2-(4-methylphenyl)quinazoline

InChI

InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)16-17-10-14-9-12(2)5-8-15(14)18-16/h3-10H,1-2H3

InChI Key

XARUJSCFCNWPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)C

Origin of Product

United States

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